molecular formula C30H50 B157939 8-Fernene CAS No. 1750-35-2

8-Fernene

Cat. No. B157939
CAS RN: 1750-35-2
M. Wt: 410.7 g/mol
InChI Key: FQCKEVJQPWDRQG-CXJLZJCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fernene is a naturally occurring compound that belongs to the family of sesquiterpenes. It has shown potential therapeutic effects in various scientific studies, making it an interesting compound for further research.

Scientific Research Applications

Fernene Triterpenoids in Lichens

A study by Maier et al. (2009) identified two new fernene triterpenoids, fern-9(11)-en-3,19-dione and 3beta-acetoxyfern-9(11)-en-19-one, in the lichen Pyxine berteriana. These compounds are unique as they are the first naturally occurring fernene triterpenoids with a carbonyl function at C-19, indicating potential for unique biological activities or chemical properties (Maier et al., 2009).

Triterpene Hydrocarbons in Polypodium vulgare

Research by Ghisalberti et al. (1970) on Polypodium vulgare, a type of fern, showed the incorporation of labeled mevalonic acid into various triterpene hydrocarbons including fernene. This study contributes to understanding the biosynthesis of fernene and related compounds in natural sources (Ghisalberti et al., 1970).

Geochemical Indicators in Sedimentary Strata

A study by Vliex et al. (1994) used aromatic hydrocarbons, including derivatives of fernene, to identify floral changes in Upper Carboniferous/Lower Permian strata. This application of fernene derivatives in geochemistry offers insights into historical botanical and environmental changes (Vliex et al., 1994).

Correlation Studies in Chemistry

Borkowski et al. (2010) explored the correlation between experimental and computed NMR chemical shifts for pentacyclic terpenoids like fernenes. This study highlights the role of fernenes in advancing our understanding of NMR spectroscopy and theoretical chemistry (Borkowski et al., 2010).

Novel Triterpene Glycoside from Fungus

Yuan et al. (2012) isolated a new fernene triterpenoid glycoside, named peniciside, from the fungus Penicillium sp. 169. This discovery adds to the diversity of fernene derivatives and suggests potential biological activities (Yuan et al., 2012).

properties

CAS RN

1750-35-2

Product Name

8-Fernene

Molecular Formula

C30H50

Molecular Weight

410.7 g/mol

IUPAC Name

(3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C30H50/c1-20(2)21-10-13-25-28(21,6)18-19-29(7)23-11-12-24-26(3,4)15-9-16-27(24,5)22(23)14-17-30(25,29)8/h20-21,24-25H,9-19H2,1-8H3/t21-,24+,25-,27-,28-,29-,30+/m1/s1

InChI Key

FQCKEVJQPWDRQG-CXJLZJCISA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CCC4=C3CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C

SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC5C4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC5C4(CCCC5(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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